molecular formula C25H25ClF3N3O4S B2466245 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 878059-66-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2466245
CAS No.: 878059-66-6
M. Wt: 556
InChI Key: JGUZVJAKZQIWRD-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a central indole scaffold substituted at the 3-position with a sulfonyl group linked to an acetamide moiety. Key structural elements include:

  • Indole core: Modified at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl chain, introducing a seven-membered azepane ring.
  • Sulfonyl bridge: Connects the indole to an acetamide group.
  • Acetamide substituent: The nitrogen of the acetamide is bonded to a 2-chloro-5-(trifluoromethyl)phenyl group, enhancing lipophilicity and steric bulk.

Its synthesis likely involves coupling a sulfonyl chloride derivative of the indole core with a substituted aniline, followed by purification via methods like HPLC .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3N3O4S/c26-19-10-9-17(25(27,28)29)13-20(19)30-23(33)16-37(35,36)22-14-32(21-8-4-3-7-18(21)22)15-24(34)31-11-5-1-2-6-12-31/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZVJAKZQIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multi-step processes that include the preparation of intermediate compounds. A common synthetic route includes the condensation of an indole derivative with a sulfonyl chloride, followed by alkylation with 2-chloro-5-(trifluoromethyl)phenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production often involves optimized conditions to maximize yield and purity, utilizing large-scale reactors and advanced purification techniques such as chromatography and crystallization. The process must adhere to stringent safety and environmental regulations due to the complex nature of the synthesis and the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may lead to the formation of amines from corresponding nitro or oxo groups.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic ring.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Bases and nucleophiles for substitution reactions, such as sodium hydroxide and various amines.

Major Products Formed

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction can result in secondary or tertiary amines.

  • Substitution reactions might produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The indole structure is well-documented for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. For instance, studies indicate that indole derivatives can modulate the activity of protein kinases, which are crucial in cancer progression.

Antimicrobial Properties : Research has highlighted the potential of compounds containing azepane and indole moieties to exhibit antimicrobial activity. The unique structural features of this compound may enhance its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Biological Research Applications

Target Identification : The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide group may facilitate binding to target proteins, which could be explored in drug discovery processes.

Signal Transduction Modulation : Given the structural components, particularly the indole moiety, this compound could influence signal transduction pathways. Similar compounds have been shown to affect pathways related to inflammation and immune response, suggesting potential applications in treating inflammatory diseases.

Material Science Applications

Development of Novel Materials : The unique chemical properties of this compound may allow it to be utilized in the synthesis of novel materials with tailored properties. For example, its ability to form stable complexes could be exploited in the development of advanced polymers or nanomaterials.

Case Studies and Research Findings

  • Indole Derivatives in Cancer Therapy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibit potent anticancer activity through inhibition of cell cycle progression (ACS Publications) .
  • Antimicrobial Activity Evaluation :
    • Research published in PubMed highlighted the antimicrobial efficacy of azepane-containing compounds against resistant bacterial strains, paving the way for new therapeutic agents .
  • Material Innovation :
    • Investigations into the use of sulfonamide derivatives have shown promise in creating materials with enhanced thermal stability and mechanical properties, suitable for industrial applications.

Mechanism of Action

The mechanism by which 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exerts its effects can be complex and varies depending on its application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding. This binding may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF3) improve metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., bis-CF3) necessitate optimized purification protocols .

Azepane vs. Alternative N-Substituents

Variations in the indole’s N-substituent highlight the role of ring size and rigidity:

Compound Name N-Substituent Impact on Structure Reference
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane Rigid bicyclic system increases steric hindrance
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Ethyl linker with biphenyl Flexible chain alters binding orientation

Key Findings :

  • Ethyl-linked substituents (e.g., biphenyl) may reduce metabolic stability due to increased rotational freedom .

Sulfonyl vs. Thio or Sulfonamide Linkers

Replacing the sulfonyl bridge with thio or sulfonamide groups alters electronic properties:

Compound Name Linker Type Key Differences Reference
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Sulfanyl (S) Reduced electron-withdrawing capacity vs. SO2
N-(2-Chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Sulfanyl with triazole Heterocyclic introduction modulates π-π interactions

Key Findings :

  • Thio-linked compounds may exhibit altered pharmacokinetics due to susceptibility to oxidation .

Computational and Functional Insights

  • Structural Similarity vs. Activity: While compounds like 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methylphenyl)acetamide (Tanimoto coefficient >0.85 vs. target) share high structural similarity, minor substituent changes (e.g., Cl→CF3) can lead to "activity cliffs," drastically altering potency .
  • Binding Interactions : Molecular docking suggests the azepane’s nitrogen participates in key hydrogen bonds, while the 2-chloro-5-CF3 phenyl group occupies hydrophobic pockets .

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic molecule known for its potential biological activity. This compound, characterized by its unique structural features, including an indole moiety and azepane ring, is of significant interest in medicinal chemistry due to its diverse biological effects.

Structural Characteristics

The molecular formula of the compound is C26H27ClF3N3O3SC_{26}H_{27}ClF_3N_3O_3S, with a molecular weight of approximately 503.02 g/mol. The presence of various functional groups, such as sulfonyl and chloro substituents, contributes to its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological processes.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Anticancer Properties : Indole derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some indole derivatives demonstrate antimicrobial effects against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole-based compounds, including those structurally related to the target compound:

StudyFindings
Study A Reported that indole derivatives can inhibit cancer cell proliferation in vitro, suggesting potential use in cancer therapy.
Study B Found that certain sulfonamide derivatives exhibit significant anti-inflammatory effects in animal models, supporting the therapeutic potential of sulfonyl-containing compounds.
Study C Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action for similar compounds.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the safety and efficacy of this compound:

  • Absorption : The lipophilic nature of the compound suggests good absorption through biological membranes.
  • Distribution : The presence of a chloro group may enhance tissue distribution.
  • Metabolism : Metabolic studies are needed to identify potential metabolites and their biological activities.
  • Excretion : Renal excretion is likely, necessitating evaluation of nephrotoxicity.

Q & A

Q. What are the key steps in synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : Synthesis involves:

Indole Core Formation : Construct the 1H-indol-3-yl scaffold via Fischer indole synthesis or palladium-catalyzed coupling .

Sulfonation : Introduce the sulfonyl group using sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) .

Azepane-Oxoethyl Linkage : Attach the azepane moiety via nucleophilic substitution or amidation, optimizing solvent polarity (e.g., DMF) to enhance reactivity .

Acetamide Coupling : React with 2-chloro-5-(trifluoromethyl)aniline using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Validation :

  • Purity : HPLC with reverse-phase C18 columns (≥95% purity threshold) .
  • Structural Confirmation : 1H NMR^1 \text{H NMR} (azepane δ 1.5–2.0 ppm; indole δ 7.2–8.1 ppm), 13C NMR^{13} \text{C NMR} (sulfonyl C=O ~170 ppm), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups .
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} to resolve azepane, indole, and trifluoromethylphenyl environments .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .
  • Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonation step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables: temperature (0–10°C), stoichiometry (1:1.2 indole:sulfonating agent), and solvent (dichloromethane vs. chloroform) .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-sulfonation) .
  • Catalysis : Lewis acids (e.g., AlCl3_3) may accelerate sulfonation but require rigorous quenching to prevent degradation .

Q. What strategies resolve low solubility in aqueous buffers during biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) for sustained release .

Q. How can contradictory results in kinase inhibition assays be addressed?

  • Methodological Answer :
  • Assay Validation : Confirm ATP concentration uniformity and rule out off-target effects via kinome-wide profiling .
  • Compound Stability : Monitor degradation in assay buffers (e.g., LC-MS at 0, 6, 24 hrs) .
  • Orthogonal Assays : Surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
  • QSAR : Correlate substituent effects (e.g., trifluoromethyl) with activity using Hammett σ constants .

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